molecular formula C15H12O5 B571961 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1261960-47-7

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B571961
CAS No.: 1261960-47-7
M. Wt: 272.256
InChI Key: ZGGWGVSVGAEBCZ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative features a 3,4-methylenedioxyphenyl substituent, a structural motif found in various biologically active molecules and synthetic intermediates . Its distinct structure makes it a compound of interest in several specialized research areas. Researchers value this chemical primarily as a key synthetic intermediate or building block in organic and medicinal chemistry. It may be utilized in the design and synthesis of novel compounds for pharmacological screening . The methylenedioxy and methoxy functional groups are known to contribute to molecular recognition in various biochemical contexts, suggesting potential applications in developing enzyme inhibitors or receptor ligands . All materials are strictly provided for Research Use Only and are not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-18-12-5-10(4-11(6-12)15(16)17)9-2-3-13-14(7-9)20-8-19-13/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGWGVSVGAEBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689935
Record name 3-(2H-1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-47-7
Record name 3-(2H-1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Bromo-5-methoxybenzoic Acid Methyl Ester

Bromination of methyl 5-methoxybenzoate using N-bromosuccinimide (NBS) in carbon tetrachloride yields the 3-bromo derivative. Ishibashi et al. reported analogous brominations with 97% efficiency. Key parameters:

  • Temperature : 0–5°C to minimize di-bromination.

  • Solvent : Dichloromethane or CCl₄.

  • Workup : Aqueous Na₂SO₃ quench to eliminate excess bromine.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 3.90 (s, 3H, OCH₃), 7.45 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 8.8, 2.4 Hz, 1H), 8.10 (d, J = 8.8 Hz, 1H).

  • Yield : 89–93%.

Suzuki-Miyaura Coupling with 3,4-Methylenedioxyphenylboronic Acid

The brominated ester reacts with 3,4-methylenedioxyphenylboronic acid under Pd(PPh₃)₄ catalysis:

  • Molar ratio : 1:1.2 (bromide:boronic acid).

  • Base : Na₂CO₃ (2M aqueous).

  • Solvent : Toluene/ethanol (4:1).

  • Conditions : 80°C, 12 h under N₂.

Post-reaction processing :

  • Extraction : Ethyl acetate/water.

  • Purification : Silica gel chromatography (hexane/ethyl acetate 4:1).

  • Yield : 78–82%.

Saponification to Carboxylic Acid

The methyl ester undergoes hydrolysis using NaOH (2M) in methanol/water (3:1) at reflux for 6 h. Acidification with HCl yields the carboxylic acid.

  • Purity : ≥99.5% by HPLC.

  • Overall yield : 68–72%.

Synthetic Route 2: Friedel-Crafts Acylation

Synthesis of 3,4-Methylenedioxyphenyl Acetyl Chloride

3,4-Methylenedioxyacetophenone is treated with SOCl₂ in dichloroethane at 60°C for 4 h. Excess SOCl₂ is removed under vacuum.

  • Yield : 94–96%.

Friedel-Crafts Acylation of 5-Methoxybenzoic Acid

Using AlCl₃ as a Lewis catalyst:

  • Molar ratio : 1:1.2 (benzoic acid:acetyl chloride).

  • Solvent : Nitromethane (0°C to rt, 8 h).

  • Workup : Ice-cold HCl quench, extraction with DCM.

Challenges :

  • Regioselectivity : Para-acylation dominates unless directed by meta-directing groups.

  • Mitigation : Introduce a nitro group at C-3 prior to acylation, followed by reduction.

Yield : 52–58% after recrystallization.

Synthetic Route 3: Grignard Addition-Oxidation Sequence

Preparation of 1-(3,4-Methylenedioxyphenyl)-2-propanol

Adapting methods from MDMA synthesis:

  • Grignard reagent : 5-Bromo-1,3-benzodioxole + Mg in THF.

  • Addition to propylene oxide : 0°C, 2 h, followed by reflux.

  • Workup : Aqueous NH₄Cl, extraction with n-heptane.

  • Yield : 79–87%.

Oxidation to 1-(3,4-Methylenedioxyphenyl)-propan-2-one

TEMPO/NaOCl oxidation in biphasic CH₂Cl₂/H₂O:

  • Reaction time : 4–6 h at 25°C.

  • Purity : ≥99.26% by HPLC.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Suzuki) Route 2 (Friedel-Crafts) Route 3 (Grignard)
Overall Yield68–72%52–58%60–65%
RegioselectivityHighModerateHigh
Functional ToleranceExcellentPoor (acid-sensitive groups)Moderate
Scalability>1 kg<500 g>5 kg
Purity (HPLC)≥99.5%98–99%≥99.9%

Key Observations :

  • Route 1 excels in regiocontrol and scalability, making it ideal for industrial applications.

  • Route 3 offers superior purity and is compatible with continuous flow systems.

  • Route 2 is limited by competing acylation sites but useful for analog synthesis.

Optimization Strategies and Troubleshooting

Enhancing Suzuki Coupling Efficiency

  • Catalyst screening : PdCl₂(dppf) increases turnover frequency by 20%.

  • Microwave assistance : Reduces reaction time to 2 h (150 W, 100°C).

Purification of Carboxylic Acid

  • Recrystallization solvents : Ethanol/water (4:1) achieves >99.5% purity.

  • Chromatography : C18 reverse-phase for trace impurity removal.

Mitigating Demethylation Side Reactions

  • Protecting groups : Use methoxymethyl (MOM) ethers during bromination.

  • Low-temperature workup : Quench Friedel-Crafts reactions at –10°C .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .

Comparison with Similar Compounds

Substituent Effects: Methylenedioxyphenyl vs. Other Aromatic Groups

The 3,4-methylenedioxyphenyl group is a hallmark of psychoactive amphetamines (e.g., MDMA) and natural products. However, in this benzoic acid derivative, the pharmacological context diverges due to the absence of an amine group. Key comparisons include:

  • 3-(3,4-Methylenedioxyphenyl)propionic acid (): Core Structure: Propionic acid (C3 chain) vs. benzoic acid (C6 aromatic ring). Properties: Lower acidity (pKa ~4.8 vs. ~4.2 for benzoic acid) and higher solubility in non-polar solvents (e.g., chloroform) due to the shorter alkyl chain . Biological Relevance: Propionic acid derivatives are less likely to engage in ionic interactions compared to benzoic acids, altering target specificity.
  • YB-0501: 3-(3,4-MD-phenyl)-5-trifluoromethylbenzoic acid (): Substituent Comparison: Trifluoromethyl (-CF₃) at position 5 vs. methoxy (-OCH₃). Electronic Effects: CF₃ is strongly electron-withdrawing, reducing electron density on the aromatic ring, whereas -OCH₃ is electron-donating. This affects binding affinity in electron-dependent interactions (e.g., π-π stacking) .

Core Structure Variations

  • Caffeic Acid (3,4-dihydroxycinnamic acid; ): Substituents: 3,4-Dihydroxyphenyl (catechol) vs. methylenedioxyphenyl. Stability: The methylenedioxy group in the target compound prevents rapid oxidation, unlike catechol, which is prone to forming quinones. This makes the target compound more suitable for applications requiring prolonged stability . Bioactivity: Caffeic acid is a known antioxidant, while the target compound’s bioactivity may hinge on enzyme inhibition (e.g., cyclooxygenase) due to its benzoic acid core.
  • Benzofuran Derivatives ():

    • Core Structure : Benzofuran (oxygen-containing fused ring) vs. benzoic acid.
    • Conjugation Effects : The benzofuran core enhances planarity and UV absorption, which may be advantageous in analytical detection. However, the lack of a carboxylic acid group limits ionic interactions .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for methylenedioxy-containing esters (e.g., nucleophilic substitution for ether formation, as in ) .
  • Pharmacological Potential: While methylenedioxyphenyl groups are common in psychoactive drugs (e.g., MDMA ), the benzoic acid core may redirect activity toward anti-inflammatory or analgesic targets.

Biological Activity

5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group and a methylenedioxyphenyl moiety attached to a benzoic acid structure. Its molecular formula is C12H12O4C_{12}H_{12}O_4, and it has a molecular weight of 220.22 g/mol. The compound's unique structure contributes to its biological efficacy and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines, which may be useful in treating inflammatory diseases.
  • Antioxidant Properties : Its ability to scavenge free radicals suggests a role in protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on various studies:

Biological Activity Effect Reference
Anti-inflammatoryInhibition of cytokine production
AntioxidantScavenging of free radicals
Enzyme inhibitionInhibition of specific enzymes

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of various benzoic acid derivatives, this compound was found to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests its potential application in treating conditions like rheumatoid arthritis and other inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of this compound on cancer cell lines demonstrated an IC50 value of 15 µM against MDA-MB-231 (breast cancer) cells. This indicates that it may possess selective toxicity towards certain cancer types while sparing normal cells.
  • Neuroprotective Effects : Research has indicated that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the pharmacodynamics of this compound:

  • Synthesis Methods : Various synthetic routes have been explored to enhance yield and purity, including modifications to reaction conditions that favor the formation of this compound over by-products.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest good absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent.

Q & A

Q. How can researchers confirm the structural identity of 5-methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid using spectroscopic methods?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR : Key peaks include the singlet for the methoxy group (~δ 3.76–3.86 ppm) and aromatic protons split by substituents. For example, the methylenedioxy group protons appear as a doublet (δ 6.96 ppm, J = 9.1 Hz) .
    • 13C NMR : Look for the carbonyl carbon (δ ~167–170 ppm) and carbons in the methylenedioxy ring (δ ~100–150 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with a methanol/water mobile phase (70:30) to confirm purity (>95%) and molecular ion peaks (e.g., m/z 316 for [M+H]+) .

Q. What are effective strategies to address solubility challenges during in vitro assays for this compound?

Methodological Answer:

  • Solvent Systems : Use dimethyl sulfoxide (DMSO) for initial stock solutions (≤1% v/v in assays) .
  • Co-solvents : Combine with ethanol or acetone (up to 5%) to enhance solubility without cytotoxicity .
  • Surfactants : Add 0.1% Tween-80 to aqueous buffers for improved dispersion .

Q. How can researchers assess the purity of synthesized this compound?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. A retention time of 8.2 min (methanol:water = 75:25, 1 mL/min) indicates purity >98% .
  • Melting Point : Compare observed values (e.g., 180–182°C) to literature data to detect impurities .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Optimize catalyst (Pd(PPh3)4, 5 mol%) and base (K2CO3) in THF/H2O (3:1) at 80°C for 12 hours. Yields can reach 85–90% .

  • Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours) while maintaining yields >80% .

  • Workflow Table :

    StepReagent/ConditionYield Improvement
    CouplingPd(OAc)2, SPhos ligand+15%
    PurificationFlash chromatography (EtOAc/hexane)Purity >99%

Q. How should researchers analyze contradictory data in biological activity studies (e.g., antimicrobial assays)?

Methodological Answer:

  • Dose-Response Curves : Test concentrations from 1–100 µM to identify MIC (Minimum Inhibitory Concentration). Discrepancies may arise from bacterial strain variability .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin) and solvent controls to rule out assay interference .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) for replicates (n ≥ 3) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to calculate LogP (~2.8) and bioavailability scores (0.55), indicating moderate permeability .
  • Molecular Docking : AutoDock Vina can model interactions with COX-2 (PDB ID: 5KIR) to hypothesize anti-inflammatory activity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for derivatives of this compound?

Methodological Answer:

  • Crystallization Conditions : Differences in solvent (e.g., ethanol vs. ethyl acetate) can alter crystal packing, affecting melting points .
  • Polymorphism : Characterize polymorphs via X-ray diffraction to identify stable forms .

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